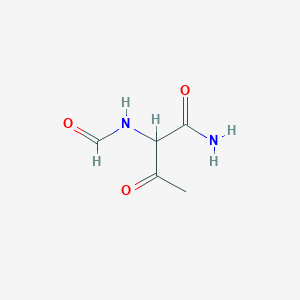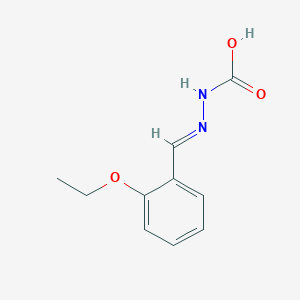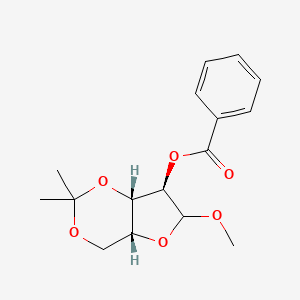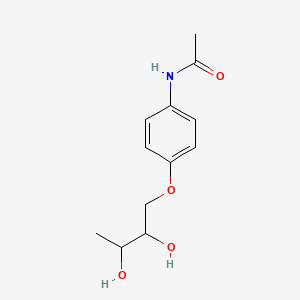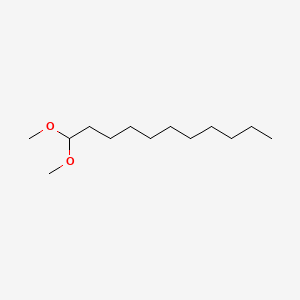
Undecane, 1,1-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecanal dimethyl acetal, also known as undecane, 1,1-dimethoxy-, is an organic compound with the molecular formula C₁₃H₂₈O₂. It is a derivative of undecanal, where the aldehyde group is protected by forming an acetal with methanol. This compound is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecanal dimethyl acetal can be synthesized from undecanal through a process called acetalization. This involves the reaction of undecanal with methanol in the presence of an acid catalyst. Common catalysts include Brønsted acids like hydrochloric acid or sulfuric acid, and Lewis acids such as boron trifluoride. The reaction typically requires a dehydrating agent to remove water and drive the equilibrium towards the formation of the acetal .
Industrial Production Methods
In industrial settings, the production of undecanal dimethyl acetal often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate advanced catalysts and optimized reaction conditions to maximize yield and purity. Industrial methods focus on scalability and cost-effectiveness while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
Undecanal dimethyl acetal primarily undergoes nucleophilic addition reactions due to the presence of the acetal functional group. It can also participate in hydrolysis reactions under acidic conditions to revert to the original aldehyde, undecanal .
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as alcohols and amines can add to the acetal group under acidic or basic conditions.
Major Products Formed
Nucleophilic Addition: Formation of hemiacetals or other substituted acetals.
Hydrolysis: Formation of undecanal and methanol.
Scientific Research Applications
Undecanal dimethyl acetal is used in various scientific research applications:
Organic Synthesis: It serves as a protecting group for aldehydes, allowing selective reactions on other functional groups without affecting the aldehyde.
Analytical Chemistry: Used as an internal standard in gas chromatography for the quantification of aldehydes and other compounds.
Industrial Chemistry: Employed in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of undecanal dimethyl acetal involves the protection of the aldehyde group through acetal formation. This protection prevents the aldehyde from participating in unwanted side reactions during synthetic processes. The acetal group can be selectively removed under acidic conditions, regenerating the aldehyde for further reactions .
Comparison with Similar Compounds
Similar Compounds
Nonanal dimethyl acetal: Similar in structure but derived from nonanal.
Decanal dimethyl acetal: Derived from decanal, with one less carbon atom in the chain.
Dodecanal dimethyl acetal: Derived from dodecanal, with one more carbon atom in the chain.
Uniqueness
Undecanal dimethyl acetal is unique due to its specific chain length and the stability provided by the acetal group. This stability makes it particularly useful as a protecting group in organic synthesis, allowing for selective reactions and easy deprotection under controlled conditions .
Properties
CAS No. |
52517-67-6 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1,1-dimethoxyundecane |
InChI |
InChI=1S/C13H28O2/c1-4-5-6-7-8-9-10-11-12-13(14-2)15-3/h13H,4-12H2,1-3H3 |
InChI Key |
FBJUQTUWWCVIDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


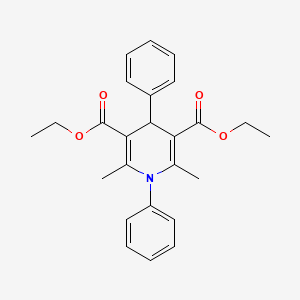
![Acetamide,N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13795899.png)
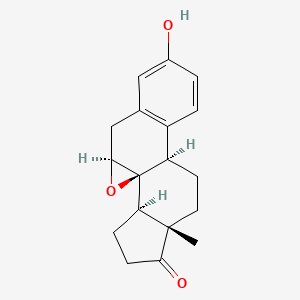
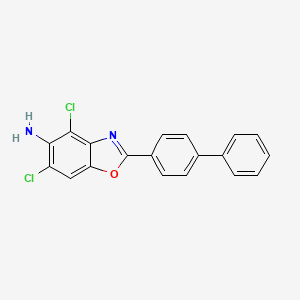
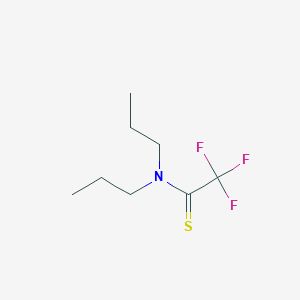
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride](/img/structure/B13795917.png)
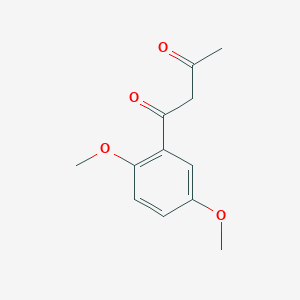
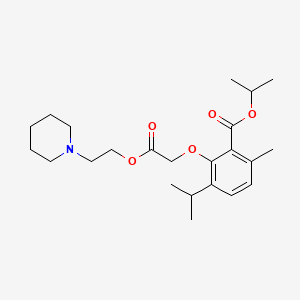
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)
![2-[(Pentachlorophenyl)amino]benzoic acid](/img/structure/B13795962.png)
